molecular formula C9H7BF5K B2884576 Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate CAS No. 2416056-28-3

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate

Cat. No.: B2884576
CAS No.: 2416056-28-3
M. Wt: 260.06
InChI Key: ALSHDQKLSZXZAX-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropyl ring substituted with difluoro and phenyl groups, and a trifluoroborate moiety

Preparation Methods

The synthesis of Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a difluorocarbene precursor.

    Phenyl Substitution:

    Trifluoroborate Formation: The final step involves the introduction of the trifluoroborate group. This can be done by reacting the cyclopropyl intermediate with a boron trifluoride source under suitable conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate has a wide range of scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structural features make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

    Material Science: The compound’s reactivity and stability make it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate can be compared with other similar compounds, such as:

    Potassium trifluoroborates: These compounds share the trifluoroborate moiety but differ in the substituents attached to the boron atom.

    Cyclopropyl derivatives: Compounds with a cyclopropyl ring and various substituents can be compared based on their reactivity and applications.

    Difluorocyclopropyl compounds: These compounds contain a difluorocyclopropyl group and can be compared in terms of their chemical properties and uses.

Properties

IUPAC Name

potassium;[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSHDQKLSZXZAX-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1[C@H](C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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